molecular formula C6H6BrF3N2 B3010964 5-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole CAS No. 1946814-07-8

5-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole

Cat. No.: B3010964
CAS No.: 1946814-07-8
M. Wt: 243.027
InChI Key: OSARUAWYGYOFBU-UHFFFAOYSA-N
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Description

5-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole is a chemical compound characterized by the presence of a bromine atom and a trifluoropropyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole typically involves the bromination of a pyrazole precursor followed by the introduction of the trifluoropropyl group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane. The trifluoropropyl group can be introduced using reagents like trifluoropropyl iodide under conditions that promote nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The bromine atom can be oxidized to form bromine-containing byproducts.

    Reduction: The compound can be reduced to remove the bromine atom, forming a de-brominated pyrazole derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like ammonia or thiols can be used in the presence of a base like sodium hydroxide (NaOH) to facilitate the substitution reaction.

Major Products Formed

    Oxidation: Bromine-containing byproducts.

    Reduction: De-brominated pyrazole derivatives.

    Substitution: New pyrazole derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

5-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and trifluoropropyl groups can influence the compound’s binding affinity and selectivity, affecting its biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1-(3,3,3-trifluoropropyl)-1H-1,2,4-triazol-3-amine: Similar structure but with a triazole ring instead of a pyrazole ring.

    5-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazolo[3,4-c]pyridine: Contains a pyridine ring fused to the pyrazole ring.

Uniqueness

5-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole is unique due to its specific combination of a bromine atom and a trifluoropropyl group attached to a pyrazole ring

Properties

IUPAC Name

5-bromo-1-(3,3,3-trifluoropropyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrF3N2/c7-5-1-3-11-12(5)4-2-6(8,9)10/h1,3H,2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSARUAWYGYOFBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1)CCC(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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